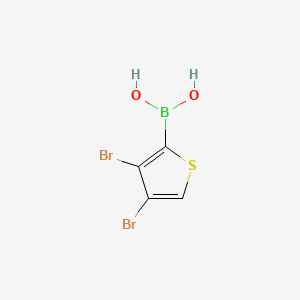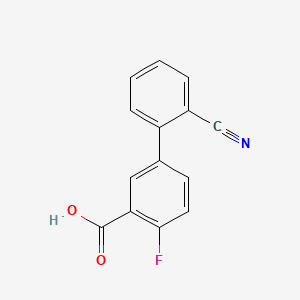
((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol hydrochloride: is a chemical compound with potential applications in various fields, including medicinal chemistry and organic synthesis. This compound features a unique structure that includes an isoindoline ring system, which is often found in bioactive molecules.
Applications De Recherche Scientifique
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly those with potential pharmaceutical applications.
Biology: In biological research, ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol hydrochloride is studied for its potential effects on cellular processes and its role as a building block for bioactive compounds.
Medicine: The compound’s unique structure makes it a candidate for drug development, particularly in the design of molecules that can interact with specific biological targets.
Industry: In the industrial sector, the compound is used in the synthesis of specialty chemicals and materials, benefiting from its reactivity and structural features.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol hydrochloride typically involves the reduction of a precursor compound, such as an isoindoline derivative, followed by the introduction of a methanol group. Common reagents used in this process include reducing agents like lithium aluminum hydride or sodium borohydride. The reaction is usually carried out in an inert atmosphere to prevent oxidation.
Industrial Production Methods: In an industrial setting, the production of ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol hydrochloride may involve large-scale reduction reactions using continuous flow reactors. These reactors allow for precise control over reaction conditions, such as temperature and pressure, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the compound, often using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methanol group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, such as halides or amines, under basic or acidic conditions.
Major Products:
Oxidation: Ketones, aldehydes.
Reduction: Alcohols, alkanes.
Substitution: Substituted isoindoline derivatives.
Mécanisme D'action
The mechanism by which ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol hydrochloride exerts its effects involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s isoindoline ring system allows it to fit into binding sites on these targets, potentially modulating their activity. This interaction can lead to changes in cellular processes, making the compound valuable in both research and therapeutic contexts.
Comparaison Avec Des Composés Similaires
- ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)ethanol
- ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)propanol
Comparison: Compared to its analogs, ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol hydrochloride offers unique reactivity due to the presence of the methanol group. This functional group allows for a wider range of chemical modifications, making the compound more versatile in synthetic applications. Additionally, the hydrochloride salt form enhances its solubility in aqueous solutions, which is advantageous for biological and medicinal research.
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway of ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl involves the reduction of an isoindoline compound. The reduction is achieved using a suitable reducing agent in the presence of a catalyst. The final step involves the addition of hydrochloric acid to obtain the HCl salt of the product.", "Starting Materials": [ "3a,4,5,6,7,7a-hexahydro-1H-isoindole-2,3-dione", "Sodium borohydride", "Methanol", "Hydrochloric acid", "Water" ], "Reaction": [ "Dissolve 3a,4,5,6,7,7a-hexahydro-1H-isoindole-2,3-dione in methanol", "Add sodium borohydride to the solution and stir for several hours", "Add water to the reaction mixture and extract the product with a suitable organic solvent", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the organic layer to obtain the crude product", "Dissolve the crude product in hydrochloric acid and stir for several hours", "Filter the product and wash with water", "Dry the product to obtain ((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl" ] } | |
Numéro CAS |
1212106-97-2 |
Formule moléculaire |
C9H17NO |
Poids moléculaire |
155.241 |
Nom IUPAC |
[(3aR,7aR)-1,2,3,4,5,6,7,7a-octahydroisoindol-3a-yl]methanol |
InChI |
InChI=1S/C9H17NO/c11-7-9-4-2-1-3-8(9)5-10-6-9/h8,10-11H,1-7H2/t8-,9+/m0/s1 |
Clé InChI |
HKTBIXJIDRLJOD-DTWKUNHWSA-N |
SMILES |
C1CCC2(CNCC2C1)CO |
Synonymes |
((3aR,7aR)-octahydro-1H-isoindol-3a-yl)methanol HCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![Methyl 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B578531.png)



![4'-(Ethylcarbamoyl)-3',6-difluoro-[1,1'-biphenyl]-3-carboxylic acid](/img/structure/B578538.png)






